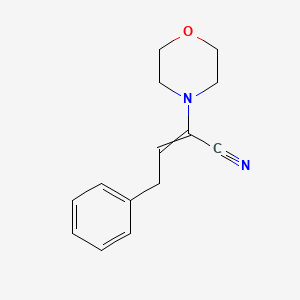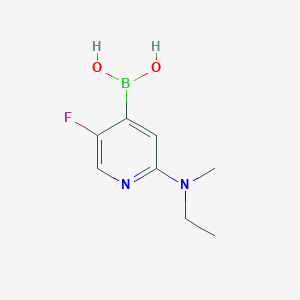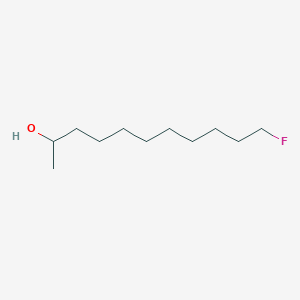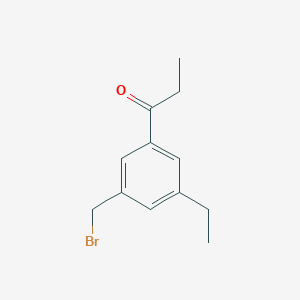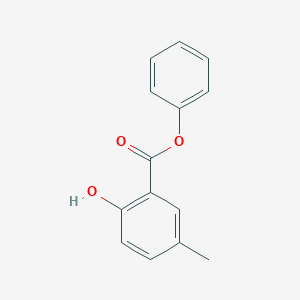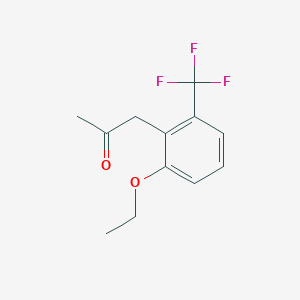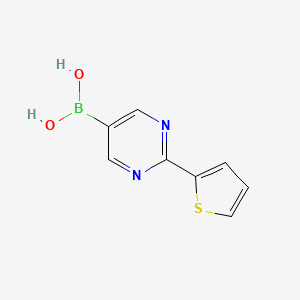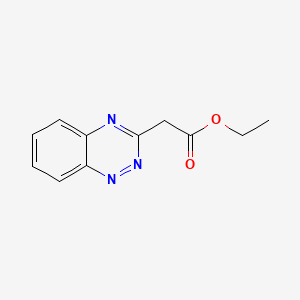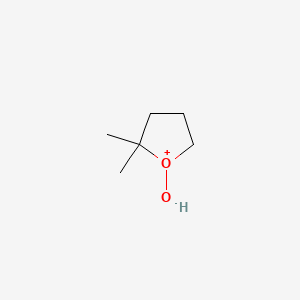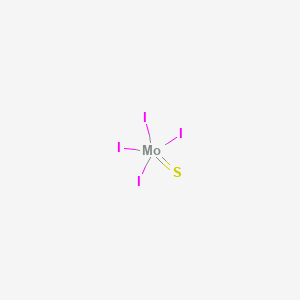
Tetraiodo(sulfanylidene)molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum iodide sulfide is a compound that combines molybdenum, iodine, and sulfur. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. Molybdenum iodide sulfide is known for its layered structure, which imparts distinct physical and chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions: Molybdenum iodide sulfide can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with aluminum iodide in a sealed tube at elevated temperatures. The reaction proceeds as follows:
6MoO3+12AlI3→[Mo6I8]I4+12I2+6Al2O3
This reaction typically occurs at around 300°C and results in the formation of molybdenum iodide sulfide along with iodine and aluminum oxide as by-products .
Industrial Production Methods: Industrial production of molybdenum iodide sulfide may involve similar high-temperature reactions, often conducted in specialized reactors to ensure controlled conditions and high purity of the final product. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: Molybdenum iodide sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both iodine and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Molybdenum iodide sulfide can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The oxidation process typically leads to the formation of molybdenum oxides and iodides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride, resulting in the formation of lower oxidation state molybdenum compounds.
Substitution: Substitution reactions often involve the replacement of iodine or sulfur atoms with other halogens or chalcogens, facilitated by reagents such as chlorine gas or selenium powder.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum trioxide and iodine, while reduction could produce molybdenum metal and hydrogen iodide.
科学研究应用
Molybdenum iodide sulfide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s unique properties make it a potential candidate for biological imaging and sensing applications.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism by which molybdenum iodide sulfide exerts its effects is primarily related to its layered structure and the presence of molybdenum, iodine, and sulfur atoms. These elements interact with various molecular targets and pathways, influencing the compound’s reactivity and stability. For example, in catalytic applications, the molybdenum centers can facilitate electron transfer processes, while the iodine and sulfur atoms can participate in bond formation and cleavage reactions .
相似化合物的比较
Molybdenum disulfide (MoS2): Known for its use as a dry lubricant and in electronic applications.
Molybdenum trioxide (MoO3): Used in catalysts and as a precursor for other molybdenum compounds.
Molybdenum hexacarbonyl (Mo(CO)6): Employed in organic synthesis and as a catalyst.
Uniqueness: Molybdenum iodide sulfide stands out due to the combination of iodine and sulfur atoms, which imparts unique chemical properties not found in other molybdenum compounds.
属性
CAS 编号 |
102714-11-4 |
|---|---|
分子式 |
I4MoS |
分子量 |
635.64 g/mol |
IUPAC 名称 |
tetraiodo(sulfanylidene)molybdenum |
InChI |
InChI=1S/4HI.Mo.S/h4*1H;;/q;;;;+4;/p-4 |
InChI 键 |
AQCPDDZKXRHJQM-UHFFFAOYSA-J |
规范 SMILES |
S=[Mo](I)(I)(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


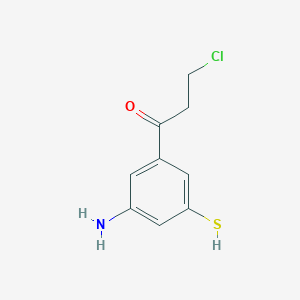
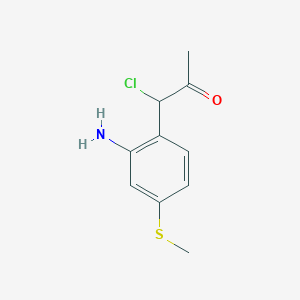
![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
![Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B14070456.png)
